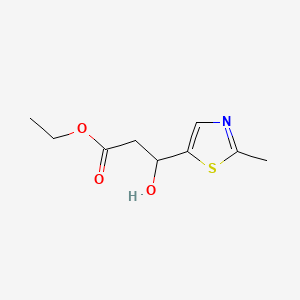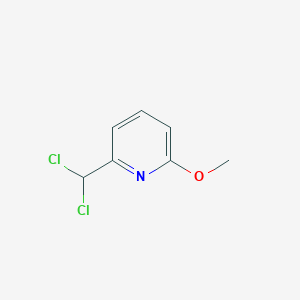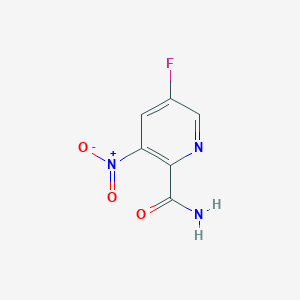
5-Fluoro-3-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-nitropicolinamide: is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinamide typically involves the nitration of 5-fluoropyridine derivatives. One common method is the nitration of 5-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-fluoro-3-nitropyridine is then converted to this compound through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactors are often employed to ensure better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow technology allows for efficient heat and mass transfer, reducing the formation of byproducts and enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-3-nitropicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Fluoro-3-nitropicolinamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-nitropicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a fluorine atom at the 5th position of the uracil ring.
5-Fluoro-2-nitropyridine: Another fluorinated nitropyridine derivative with similar chemical properties.
Uniqueness: 5-Fluoro-3-nitropicolinamide is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom and a nitro group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4FN3O3 |
|---|---|
Molecular Weight |
185.11 g/mol |
IUPAC Name |
5-fluoro-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4FN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) |
InChI Key |
FXVRALBPKYWDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
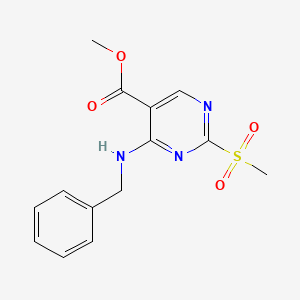
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
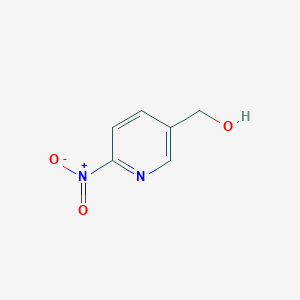

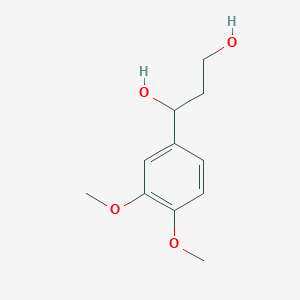
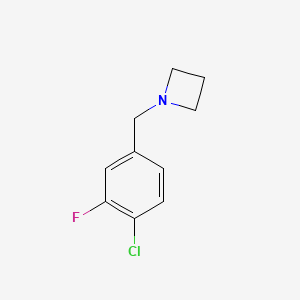
![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)
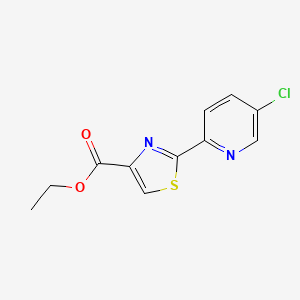
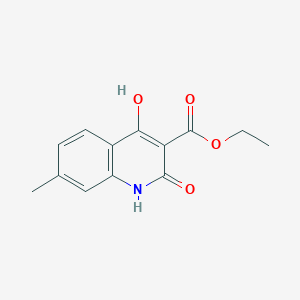
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
